2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is a derivative of ethanol and contains an amino group and a dimethylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,6-dimethylphenylacetonitrile with an appropriate reducing agent to form the corresponding amine. This amine is then reacted with hydrochloric acid to produce the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in the reduction step
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a reagent in biochemical assays and studies.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dimethylphenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2,6-dimethylphenyl)ethanol
- 2-Amino-2-(2,6-dimethylphenyl)ethan-1-amine
- 2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol acetate
Uniqueness
2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
Properties
Molecular Formula |
C10H16ClNO |
---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
2-amino-2-(2,6-dimethylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-4-3-5-8(2)10(7)9(11)6-12;/h3-5,9,12H,6,11H2,1-2H3;1H |
InChI Key |
DGSBFMBIJJGUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CO)N.Cl |
Origin of Product |
United States |
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